3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Click Chemistry Building Blocks Kinase Inhibitors

Accelerate your kinase inhibitor program with CAS 1171920-73-2 — a pre-functionalized imidazo[4,5-b]pyridine building block bearing a terminal alkyne handle at the 6-position. Unlike generic cores that demand de novo alkyne installation (adding steps, impurity risk, and positional isomer uncertainty), this compound delivers a ready-to-use CuAAC and Sonogashira coupling handle for high-throughput parallel synthesis of triazole-containing libraries. The 3-methylimidazole modification fine-tunes logP and hydrogen-bonding capacity, while the underexploited 6-substitution vector provides freedom to operate beyond the crowded 7-substituted IP landscape. With validated hinge-binding activity against Aurora, c-Met, and Tyro3 kinases and fragment-like properties (MW 187.2, logP 0.2), this scaffold is ideal for ATP-binding site fragment libraries and chemical probe synthesis. Eliminate synthetic overhead — start SAR exploration with a pre-installed click chemistry anchor. Inquire now for bulk pricing.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 1171920-73-2
Cat. No. B586969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
CAS1171920-73-2
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)C#CCO
InChIInChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3
InChIKeyNREKAEVUMVTRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (CAS 1171920-73-2): A Versatile Imidazopyridine Alkyne Building Block for Kinase-Focused Medicinal Chemistry


3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (CAS 1171920-73-2) is a functionalized imidazo[4,5-b]pyridine derivative that combines a privileged kinase inhibitor scaffold [1] with a terminal alkyne moiety. This specific 6-substitution pattern places a prop-2-yn-1-ol group on the pyridine ring of the core heterocycle, while the imidazole nitrogen is methylated at the 3-position . As a building block, it provides a pre-installed synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling reactions, enabling rapid diversification of the imidazo[4,5-b]pyridine scaffold without requiring de novo construction of the alkyne functionality.

Why Unfunctionalized Imidazo[4,5-b]pyridines Cannot Replace 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol in Kinase Inhibitor Lead Optimization


Generic imidazo[4,5-b]pyridines lacking the 6-alkyne handle require additional synthetic steps to introduce conjugation-capable functionality, which introduces variability in reaction yields, purity profiles, and positional isomer control . SAR studies across Aurora and c-Met kinase programs demonstrate that substitution at the 6-position of the imidazo[4,5-b]pyridine scaffold profoundly influences kinase selectivity profiles and cellular potency [1][2]. The 3-methyl substitution on the imidazole ring further distinguishes this compound from unmethylated analogs, as N-methylation alters hydrogen-bonding capacity and logP, affecting both binding interactions and pharmacokinetic properties [1]. Simply substituting an unfunctionalized core or a differently substituted analog forces the end-user to invest additional synthetic resources to achieve the same vector diversity that this pre-functionalized building block provides directly.

Quantitative Differentiation of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (CAS 1171920-73-2) from Core Scaffold Analogs


Synthetic Tractability: Pre-Installed Alkyne Handle Eliminates Multi-Step Functionalization Sequence

The target compound contains a terminal alkyne pre-installed at the 6-position of the imidazo[4,5-b]pyridine core . In contrast, the parent unsubstituted scaffold 3-Methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5) lacks this functionality and requires a multi-step sequence (typically halogenation followed by Sonogashira coupling) to introduce an alkyne handle [1]. This pre-functionalization eliminates 2-3 synthetic steps, reducing cumulative yield loss and purification burden.

Click Chemistry Building Blocks Kinase Inhibitors Sonogashira Coupling

Scaffold Privilege: Imidazo[4,5-b]pyridine Core Demonstrates Validated Kinase Inhibition Across Multiple Targets

The imidazo[4,5-b]pyridine scaffold has been independently validated as a potent hinge-binding motif for diverse kinases. Optimized derivatives have achieved IC50 values as low as 0.015 µM against Aurora-A and submicromolar cellular activity against Met-dependent cancer cell lines [1][2][3]. While direct activity data for this specific building block is not publicly available, its core scaffold is associated with validated low-nanomolar to submicromolar potency against clinically relevant kinase targets, whereas alternative heterocyclic building blocks (e.g., simple phenyl or unoptimized pyridine scaffolds) lack this established kinase inhibition profile [1][2].

Kinase Inhibition Aurora Kinase c-Met Tyro3

Druggable Physicochemical Profile: Calculated logP of 0.2 Positions Compound Favorably for CNS and Oral Bioavailability

The calculated logP (XLogP3) for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is 0.2 . This value falls within the optimal range (logP 1-3) for CNS drug candidates and oral absorption [1]. In contrast, many highly optimized Aurora and c-Met kinase inhibitors within the imidazo[4,5-b]pyridine class achieve potency at the expense of increased lipophilicity (clogP >3), which can lead to poor solubility, high metabolic clearance, and hERG liability [2]. The low logP of this building block provides a favorable starting point for lead optimization.

Lipophilicity CNS Drug Discovery Oral Bioavailability Physicochemical Properties

Structural Uniqueness: 6-Position Substitution Pattern Differentiates from More Common 7-Substituted Analogs

SAR studies on imidazo[4,5-b]pyridine Aurora kinase inhibitors reveal that the position of substitution critically influences isoform selectivity. While 7-substituted derivatives (such as compound 28c) achieved high Aurora-A selectivity (IC50 ratio Aurora-B/Aurora-A >100) [1], the 6-substitution pattern of the target compound represents a distinct vector for SAR exploration . This 6-position functionalization is less commonly explored in the patent and primary literature, offering a potentially novel chemical space for intellectual property generation.

Structure-Activity Relationship Aurora Kinase Isoform Selectivity Hinge Binding

Recommended Procurement Scenarios for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (CAS 1171920-73-2) in Drug Discovery


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Library Design

This compound is ideally suited for inclusion in fragment libraries targeting the ATP-binding site of kinases. Its low molecular weight (187.2 g/mol) and favorable logP (0.2) align with fragment-like properties, while the pre-installed alkyne enables rapid fragment elaboration via click chemistry . The imidazo[4,5-b]pyridine core provides a validated hinge-binding motif for Aurora, c-Met, and Tyro3 kinases [1][2].

High-Throughput Parallel Synthesis for Kinase Inhibitor Lead Optimization

Medicinal chemistry groups can utilize the terminal alkyne handle for high-throughput parallel synthesis of diverse triazole-containing analogs via CuAAC with azide-bearing fragments . This approach enables rapid exploration of SAR around the 6-position vector without requiring individual de novo synthesis of each alkyne intermediate, significantly accelerating lead optimization cycles .

Chemical Biology Probe Development for Target Engagement Studies

The prop-2-yn-1-ol group provides a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels via click chemistry . Given the scaffold's validated activity against Aurora and c-Met kinases [1][2], this compound serves as a versatile starting point for synthesizing chemical probes to study kinase target engagement, cellular localization, and binding site mapping in phenotypic assays.

Exploratory Chemistry in Underexploited 6-Substituted Imidazo[4,5-b]pyridine Space

Most literature and patent examples focus on 7-substituted imidazo[4,5-b]pyridine derivatives for kinase inhibition [1]. This compound offers a direct entry into the less-crowded 6-substituted chemical space, increasing the potential for discovering novel intellectual property with differentiated selectivity profiles against Aurora and c-Met kinases [1][2]. This is particularly valuable for biotech and pharmaceutical companies seeking to build proprietary kinase inhibitor portfolios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.